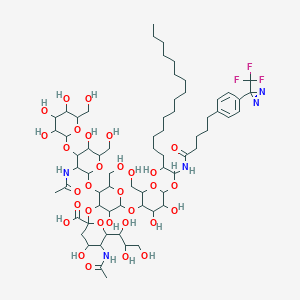

N-Diazirinyl-lyso-G(M1)

Description

Properties

CAS No. |

131966-72-8 |

|---|---|

Molecular Formula |

C67H108F3N5O31 |

Molecular Weight |

1536.6 g/mol |

IUPAC Name |

5-acetamido-2-[5-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[2-hydroxy-1-[5-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]pentanoylamino]heptadecoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |

InChI |

InChI=1S/C67H108F3N5O31/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-36(83)59(73-43(86)21-18-17-19-34-22-24-35(25-23-34)66(74-75-66)67(68,69)70)104-62-52(93)50(91)54(41(30-79)99-62)101-63-53(94)58(106-65(64(95)96)26-37(84)44(71-32(2)81)57(105-65)46(87)38(85)27-76)55(42(31-80)100-63)102-60-45(72-33(3)82)56(48(89)40(29-78)97-60)103-61-51(92)49(90)47(88)39(28-77)98-61/h22-25,36-42,44-63,76-80,83-85,87-94H,4-21,26-31H2,1-3H3,(H,71,81)(H,72,82)(H,73,86)(H,95,96) |

InChI Key |

RVTCMRFJLNUITD-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(C(NC(=O)CCCCC1=CC=C(C=C1)C2(N=N2)C(F)(F)F)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)NC(=O)C)OC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(NC(=O)CCCCC1=CC=C(C=C1)C2(N=N2)C(F)(F)F)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)NC(=O)C)OC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O |

Synonyms |

5-(4-(3-(trifluromethyl)diazirinyl)phenyl)pentanoyl-lyso-G(M1) ganglioside N-diazirinyl-lyso-G(M1) |

Origin of Product |

United States |

Synthetic Methodologies and Structural Design of N Diazirinyl Lyso G M1 Analogues

Derivatization of Lyso-GM1 Precursors

The foundational step in synthesizing N-Diazirinyl-lyso-G(M1) is the preparation of its precursor, lyso-GM1.

Lyso-GM1 is a derivative of GM1 that lacks the fatty acid chain. nih.govmdpi.com The most common method for its preparation is through the alkaline hydrolysis of GM1, which is typically extracted from mammalian brains. nih.govmdpi.comnih.gov This process, known as deacylation, removes the fatty acid from the ceramide backbone. nih.govresearchgate.net

A one-pot reaction using potassium hydroxide (B78521) (KOH) in propan-1-ol under anaerobic conditions has been established as a simple and effective method for producing lyso-GM1 from GM1. nih.govresearchgate.net Optimal conditions for this reaction have been reported to be at 90°C for 6 hours with 0.2 N KOH, yielding approximately 54% lyso-GM1. nih.govresearchgate.net It is crucial that the acetamide (B32628) groups on the galactosamine and sialic acid units remain intact during this process. nih.govresearchgate.net The structure of the resulting lyso-GM1 is confirmed using techniques such as 1H-NMR and FAB-MS analyses. nih.govresearchgate.net

| Reaction Component | Optimal Condition |

| Starting Material | Natural Ganglioside GM1 |

| Reagent | Potassium Hydroxide (KOH) in propan-1-ol |

| KOH Concentration | 0.2 N |

| Temperature | 90°C |

| Reaction Time | 6 hours |

| Atmosphere | Anaerobic (absence of oxygen) |

| Yield | ~54% |

Table 1: Optimal Conditions for the Preparation of Lyso-GM1 from GM1

Once lyso-GM1 is obtained, the next step is to introduce a photoactivatable fatty acyl chain. nih.govnih.gov This is achieved through N-acylation of the free amino group on the sphingosine (B13886) base of lyso-GM1. nih.govresearchgate.net Various strategies are employed to attach fatty acids that have been modified to include a photoactivatable group, such as a diazirine.

One common approach involves using an N-hydroxysuccinimide (NHS) ester of the desired photoactivatable fatty acid to acylate lyso-GM1. nii.ac.jp Another method utilizes a mixed anhydride (B1165640) of the fatty acid, formed with a reagent like ethylchloroformate. nih.gov These methods allow for the specific attachment of the photoactivatable fatty acid to the lyso-GM1 backbone, creating the final N-Diazirinyl-lyso-G(M1) analogue. nih.govnii.ac.jp

Chemical Synthesis of the Diazirine Moiety

The diazirine moiety is the key functional group that imparts photo-reactivity to the GM1 analogue.

The trifluoromethylphenyldiazirine group is a popular choice for photoaffinity labeling due to its advantageous properties. ontosight.ai The trifluoromethyl group enhances the stability of the diazirine ring and the resulting carbene intermediate. ontosight.ai Furthermore, photoactivation with UV light at around 350 nm is less damaging to biological macromolecules compared to shorter wavelengths. researchgate.netacs.org The design of the diazirine-containing fatty acid often includes a phenyl group to provide a rigid scaffold and a linker of appropriate length to allow the reactive carbene to reach and crosslink with interacting proteins. ontosight.ai

The diazirine group is typically incorporated into the fatty acid chain that will be attached to the lyso-GM1 precursor. ontosight.airesearchgate.net This ensures that the photoactivatable group is positioned within the lipid bilayer of the cell membrane when the GM1 analogue is incorporated. researchgate.net This placement allows for the specific labeling of proteins and lipids that are in close proximity to the ceramide portion of the ganglioside. researchgate.netresearchgate.net The synthesis of the diazirine-containing fatty acid itself is a separate chemical process that is then followed by its acylation to lyso-GM1. nii.ac.jp

Design Principles for Bifunctional and Multifunctional Probes

To enhance the utility of photoaffinity probes, bifunctional and multifunctional designs have been developed. researchgate.netnih.gov These probes incorporate not only a photoactivatable group but also other functionalities, such as a "clickable" alkyne or azide (B81097) group and/or a fluorescent tag or biotin (B1667282). nih.govresearchgate.netnih.gov

The "clickable" group allows for the subsequent attachment of a reporter molecule, such as biotin for affinity purification or a fluorescent dye for visualization, after the photocrosslinking event. researchgate.netnih.gov This two-step approach enhances the specificity of labeling. nih.gov The diazirine and the clickable alkyne can be placed on different parts of the ganglioside, for instance, the diazirine on the lipid tail and the alkyne on the glycan headgroup. nih.gov This design ensures that only molecules that have been successfully crosslinked by the photoactivated probe will be subsequently tagged and identified. nih.gov

| Probe Functionality | Purpose | Example Moiety |

| Photoactivation | Covalent crosslinking to interacting molecules upon UV irradiation | Diazirine, Arylazide |

| Affinity Tagging | Isolation and purification of crosslinked complexes | Biotin |

| Visualization | Imaging the localization of the probe and its interactions | Fluorescent Dyes (e.g., NBD, ATTO) |

| Click Chemistry Handle | Post-crosslinking modification for tagging or purification | Alkyne, Azide |

Table 2: Functionalities of Bifunctional and Multifunctional Ganglioside Probes

Integration of Alkyne Tags for Bio-Orthogonal Ligation (Click Chemistry)

The integration of an alkyne group into N-Diazirinyl-lyso-G(M1) analogues creates a "clickable" probe that can be visualized and purified through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This bio-orthogonal reaction is highly specific and efficient, allowing for the attachment of reporter molecules like fluorophores or biotin to the alkyne-tagged ganglioside after it has interacted with its cellular targets. nih.govnih.gov This two-step approach, often termed "Flash & Click," first uses the diazirine to photo-crosslink the probe to its binding partners and then employs click chemistry to attach a reporter tag for subsequent analysis. acs.org

The synthesis of these trifunctional probes (containing a G(M1) headgroup, a diazirine, and an alkyne) typically involves a modular approach. The general strategy begins with the preparation of lyso-G(M1), which is a derivative of G(M1) lacking the fatty acyl chain. mdpi.com This is achieved by the alkaline hydrolysis of G(M1). mdpi.com The free amino group of the sphingosine backbone in lyso-G(M1) then serves as a versatile anchor point for the introduction of a custom acyl chain bearing both the photoactivatable diazirine and the clickable alkyne tag.

The synthesis of the custom fatty acid is a critical step. For instance, a fatty acid can be designed with a diazirine moiety at a specific position along the acyl chain and a terminal alkyne group. biorxiv.org The placement of the diazirine can influence which interacting proteins are captured, highlighting the importance of thoughtful design. biorxiv.org Once this functionalized fatty acid is synthesized, it can be activated, for example, as an N-hydroxysuccinimide (NHS) ester, and then coupled to the amino group of lyso-G(M1) to yield the desired N-Diazirinyl-lyso-G(M1) analogue with a terminal alkyne.

These "clickable" and photoactivatable probes have proven invaluable in identifying the cellular interactome of various lipids. acs.orgnih.govnih.gov By enabling the covalent capture and subsequent tagging of binding partners, they facilitate the enrichment and identification of proteins involved in ganglioside trafficking and signaling.

| Probe Type | Functional Groups | Synthetic Strategy | Application |

| Clickable Diazirine Probe | Diazirine, Terminal Alkyne | Acylation of lyso-sphingolipid with a fatty acid containing both a diazirine and an alkyne. | Identification of lipid-protein interactions and cellular trafficking. nih.govnih.gov |

| Photoactivatable Probe | Diazirine | Incorporation of a diazirine-containing fatty acid into a lipid backbone. | Covalent cross-linking to interacting molecules upon UV activation. nih.govresearchgate.net |

| Bio-orthogonal Probe | Alkyne or Azide | Metabolic or synthetic incorporation of a clickable handle. | Specific labeling with reporter molecules via click chemistry. nih.gov |

Strategies for Isotopic Labeling (e.g., ³H, ¹²⁵I) for Detection and Quantification

Isotopic labeling provides a sensitive and quantitative method for tracking the metabolic fate and distribution of N-Diazirinyl-lyso-G(M1) analogues. Both radioactive isotopes like tritium (B154650) (³H) and iodine-125 (B85253) (¹²⁵I) have been successfully incorporated into G(M1) and its derivatives.

Tritium (³H) Labeling:

Tritium labeling of G(M1) analogues can be achieved at several positions. One common method involves the introduction of tritium into the sphingosine backbone. This can be accomplished by the reduction of the double bond in the sphingosine moiety of G(M1) using tritium gas (³H₂) and a catalyst, or by reducing an oxidized precursor with a tritiated reducing agent like sodium borohydride (B1222165) ([³H]NaBH₄). mdpi.com Another approach involves the oxidation of the terminal galactose residue of G(M1) with galactose oxidase, followed by reduction of the resulting aldehyde with [³H]NaBH₄ to introduce tritium into the carbohydrate headgroup. mdpi.com

Furthermore, lyso-G(M1) can be acylated with a fatty acid that has been previously labeled with tritium. mdpi.com For a diazirine-containing probe, the synthesis of a tritiated version of the diazirine-bearing fatty acid would be required prior to its coupling with lyso-G(M1). A photoreactive derivative of G(M1) has been synthesized with a tritium label in the oligosaccharide chain and a nitrophenyl azide group on the ceramide portion. mdpi.comnih.gov

Iodine-125 (¹²⁵I) Labeling:

Iodine-125, a gamma-emitting radionuclide, offers high specific activity and is readily detected. A G(M1) derivative containing a diazirine group and labeled with ¹²⁵I at the ceramide moiety has been described. mdpi.com The synthesis of such a probe would likely involve the acylation of lyso-G(M1) with a fatty acid that contains both a diazirine and a functional group amenable to radioiodination, such as a phenolic group. The subsequent iodination would then be carried out using Na¹²⁵I and an oxidizing agent. Photoactivatable probes based on glycosyl phosphatidylinositol have also been radiolabeled with ¹²⁵I to enable sensitive detection of labeled products. acs.org

The combination of isotopic labeling with photoaffinity and click chemistry features creates highly versatile probes for detailed studies of ganglioside biology.

| Isotope | Labeling Position | Synthetic Method | Detection Method |

| ³H | Sphingosine | Catalytic hydrogenation with ³H₂ or reduction with [³H]NaBH₄. mdpi.com | Liquid Scintillation Counting |

| ³H | Galactose | Oxidation with galactose oxidase followed by reduction with [³H]NaBH₄. mdpi.com | Liquid Scintillation Counting |

| ³H | Fatty Acid | Acylation of lyso-G(M1) with a ³H-labeled fatty acid. mdpi.comnih.gov | Liquid Scintillation Counting |

| ¹²⁵I | Ceramide Moiety | Acylation with a fatty acid containing a phenol (B47542) for subsequent radioiodination. mdpi.comacs.org | Gamma Counting |

Advanced Photoaffinity Labeling Techniques Utilizing N Diazirinyl Lyso G M1

Principles of Diazirine-Mediated Photo-Crosslinking

Photoaffinity labeling with diazirine-containing probes like N-Diazirinyl-lyso-G(M1) is a robust method for converting non-covalent, transient biological interactions into stable covalent bonds. lifechemicals.combeilstein-journals.org The process is initiated by light and proceeds through a highly reactive intermediate, ensuring that only molecules in close proximity to the probe at the moment of activation are labeled.

UV Light Activation and Carbene Intermediate Generation

The diazirine group is a small, three-membered ring containing one carbon and two nitrogen atoms. lifechemicals.com This structure is relatively stable in the dark and at physiological conditions, but it can be specifically activated by exposure to UV light, typically at wavelengths around 350-380 nm. nih.govresearchgate.netresearchgate.net This wavelength range is advantageous as it is generally biocompatible and less likely to cause significant damage to proteins or other cellular components. beilstein-journals.orgresearchgate.net

Upon absorbing a photon of UV light, the diazirine ring undergoes a photochemical reaction that results in the irreversible expulsion of a stable nitrogen gas (N₂) molecule. lifechemicals.comresearchgate.net This process generates a highly reactive and transient chemical species known as a carbene—a neutral carbon atom with two unshared valence electrons. lifechemicals.comresearchgate.net The generation of this carbene intermediate is the critical step that transforms the inert probe into a reactive crosslinking agent. nih.gov

Covalent Binding Mechanisms with Proximal Biomolecules

The carbene intermediate generated from the photolysis of the diazirine ring is extremely short-lived and highly reactive. nih.govrsc.org It will rapidly react with virtually any chemical bond in its immediate vicinity to form a stable covalent bond. This indiscriminate reactivity is a key advantage of diazirine-based probes. researchgate.net

The primary reactions involve the insertion of the carbene into various single bonds, including:

C-H bonds: Found in the side chains of almost all amino acids and within the hydrocarbon tails of lipids. researchgate.netnih.gov

O-H bonds: Present in the side chains of serine, threonine, and tyrosine, as well as in water molecules. researchgate.netnih.gov

N-H bonds: Found in the side chains of lysine, arginine, histidine, tryptophan, asparagine, and glutamine, and in the peptide backbone. researchgate.netnih.gov

Because the carbene is quenched within nanoseconds, it can only react with molecules that are sterically accessible and in very close proximity—typically within a few angstroms. rsc.org This ensures that photo-crosslinking provides a high-resolution "snapshot" of the molecular environment surrounding the N-Diazirinyl-lyso-G(M1) probe at the moment of UV irradiation. beilstein-journals.org While reaction with biomolecules is the desired outcome, the carbene can also be quenched by reacting with solvent molecules like water, which can be a competing, non-productive pathway. researchgate.net

Methodological Applications in Biomolecular Interaction Studies

The ability to covalently tag nearby molecules makes N-Diazirinyl-lyso-G(M1) an invaluable tool for several advanced research applications aimed at understanding the biological roles of gangliosides.

Identification of Ganglioside-Binding Proteins

A primary application of N-Diazirinyl-lyso-G(M1) is the identification of previously unknown protein partners of the ganglioside GM1. In a typical experiment, the photoreactive ganglioside analog, often carrying a radiolabel or another tag, is incubated with intact cells or membrane fractions to allow it to incorporate into membranes and interact with its binding partners. researchgate.net

Upon photoactivation, the probe covalently crosslinks to these proximal proteins. The cellular components are then lysed, and the covalently labeled proteins can be identified. Research using a radiolabeled (¹²⁵I) GM1 analog with a diazirine group has demonstrated this principle effectively. After incubating the probe with cultured rat cerebellar granule cells and subsequent photoactivation, a limited number of proteins were radiolabeled. researchgate.net Notably, a protein of approximately 55 kDa was heavily labeled, even when the experiment was conducted at 4°C to inhibit endocytosis, suggesting it is a specific binding partner located at the plasma membrane. researchgate.net Further studies using similar probes have also identified tubulin as a protein that interacts with GM1 within detergent-resistant membrane domains. researchgate.net

| Parameter | Experimental Details | Key Finding | Reference |

| Probe | ¹²⁵I-labeled N-Diazirinyl-lyso-G(M1) analog | Identification of a ~55 kDa protein as a primary interactor. | researchgate.net |

| System | Cultured rat cerebellar granule cells | Cross-linking occurred at the plasma membrane. | researchgate.net |

| Probe | Diazirine-containing GM1 analog | Identification of tubulin as a GM1-interacting protein. | researchgate.net |

| System | Detergent-resistant membrane fractions | Interaction occurs in ganglioside-enriched domains. | researchgate.net |

Mapping of Lipid-Protein Interaction Sites within Cellular Membranes

Beyond simply identifying binding partners, N-Diazirinyl-lyso-G(M1) can be used to map the specific domains or even the exact amino acid residues at the lipid-protein interface. nih.govnih.gov The short-range reactivity of the carbene ensures that crosslinking occurs only at the points of direct contact between the ganglioside probe and the protein.

The general workflow for this application involves:

Incorporation of N-Diazirinyl-lyso-G(M1) into a cellular membrane and interaction with a target protein.

UV irradiation to induce covalent crosslinking.

Isolation and purification of the covalently linked lipid-protein complex.

Proteolytic digestion of the complex (e.g., using trypsin) to generate smaller peptides.

Analysis by mass spectrometry (MS).

The peptide fragment that is covalently attached to the remnant of the lipid probe will have a specific mass shift. By identifying this modified peptide, researchers can pinpoint the precise site of interaction on the protein's sequence. nih.gov This provides high-resolution structural information about how the protein is embedded in or associated with the ganglioside-containing membrane region.

Investigation of Membrane Protein-Lipid Interactions and Membrane Organization

By identifying the full spectrum of proteins and lipids that interact with N-Diazirinyl-lyso-G(M1), researchers can build a comprehensive picture of its role in membrane organization and the function of membrane proteins. researchgate.netresearchgate.net The probe has been used in model systems like liposomes and calf brain microsomes to study its interactions with other key membrane lipids. researchgate.net

Upon photoactivation in these model membranes, N-Diazirinyl-lyso-G(M1) was found to form dimers not only with itself but also with other lipids such as phosphatidylcholine, phosphatidylserine, and cholesterol. researchgate.net These findings provide direct evidence for the specific lipid environment surrounding GM1 and contribute to the understanding of lipid microdomains, often called "lipid rafts," which are thought to be enriched in sphingolipids and cholesterol. acs.org The identification of specific protein-ganglioside interactions, such as the previously mentioned association with tubulin in detergent-resistant domains, further helps to map the functional architecture of the cell membrane, linking specific lipid environments to the localization of particular proteins. researchgate.net

Integration with Advanced Analytical Platforms

The unique structure of N-Diazirinyl-lyso-G(M1) facilitates a powerful, two-stage experimental approach. First, the lipid probe is introduced into a biological system, such as live cells, where it incorporates into membranes and interacts with its native binding partners. Upon ultraviolet (UV) irradiation, the diazirine group forms a highly reactive carbene intermediate that covalently bonds to any molecule in its immediate vicinity, effectively "trapping" the interaction. nih.govnih.gov Following this photo-cross-linking event, the second functional group (the bio-orthogonal handle) is used to attach reporter tags for downstream analysis, such as biotin (B1667282) for enrichment or fluorophores for visualization. nih.govnih.gov This strategy bridges the gap between identifying transient biomolecular interactions and analyzing them with high-resolution techniques.

Mass Spectrometry (MS)-Based Proteomics for Target Identification (e.g., DIA-MS)

One of the primary applications of N-Diazirinyl-lyso-G(M1) is the unbiased, proteome-wide identification of its interacting proteins. nih.gov The combination of photoaffinity labeling with mass spectrometry-based chemical proteomics provides a robust workflow for discovering the cellular targets of this specific lipid. evotec.comresearchgate.net After UV-induced cross-linking in cells, the alkyne handle on the lipid probe is conjugated to a biotin-azide tag via a click reaction. nih.govnih.gov The resulting biotinylated protein-lipid complexes can then be selectively enriched from the total cell lysate using streptavidin-coated beads.

The enriched proteins are subsequently digested, typically with trypsin, and the resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov Data-Independent Acquisition Mass Spectrometry (DIA-MS) is an increasingly utilized method for this analysis. evotec.comevotec.com DIA-MS offers high reproducibility and deep proteome coverage by systematically fragmenting all ions within selected mass-to-charge windows, creating a comprehensive digital map of the proteome that can be retrospectively analyzed. evotec.combiorxiv.org This approach allows for the precise and quantitative identification of proteins that were specifically enriched due to their interaction with N-Diazirinyl-lyso-G(M1). evotec.combiorxiv.org

Table 1: Hypothetical Protein Interactors of N-Diazirinyl-lyso-G(M1) Identified by DIA-MS This table represents potential data from a proteomic experiment designed to identify binding partners for N-Diazirinyl-lyso-G(M1). The enrichment factor indicates the relative abundance of the protein in the probe-treated sample compared to a control.

| Protein ID (UniProt) | Protein Name | Cellular Function | Log2 Fold Enrichment (Probe vs. Control) | p-value |

|---|---|---|---|---|

| P04637 | Vimentin | Intermediate filament protein, cytoskeleton organization | 4.2 | 0.001 |

| P60709 | Actin, cytoplasmic 1 | Cytoskeletal structure, cell motility | 3.8 | 0.003 |

| P11362 | HSP90-alpha | Molecular chaperone, protein folding and stability | 3.1 | 0.009 |

| Q06830 | Flotillin-1 | Membrane raft-associated protein, signaling | 5.5 | <0.001 |

| P08575 | Caveolin-1 | Integral membrane protein, component of caveolae | 4.9 | <0.001 |

Super-Resolution Microscopy for Cellular Localization and Lipid Sorting Studies

Beyond identifying interaction partners, understanding the precise subcellular localization of lipids is critical to elucidating their function. N-Diazirinyl-lyso-G(M1) is an excellent tool for these studies when combined with super-resolution microscopy. nih.govresearchgate.net Similar to the proteomics workflow, the probe is introduced to cells and allowed to integrate into membranes. After photo-cross-linking to fix its position and interactions, the alkyne handle is used to "click" on a fluorescent dye. nih.govbiorxiv.org

This labeling strategy allows for the visualization of the lipid's distribution at a resolution that surpasses the diffraction limit of conventional light microscopy. rsc.orgacs.org Techniques like Stimulated Emission Depletion (STED) microscopy or Stochastic Optical Reconstruction Microscopy (STORM) can pinpoint the location of individual or clustered lipid probes with nanoscale precision. biorxiv.organnualreviews.org Such studies provide direct evidence for the partitioning of lyso-G(M1) into specific membrane microdomains, such as lipid rafts or clathrin-coated pits, and offer quantitative insights into the process of lipid sorting during cellular events like endocytosis. researchgate.netbiorxiv.orgresearchgate.net Bifunctional lipid probes have been instrumental in quantifying the differential partitioning of various lipid species in cellular structures, revealing that factors like lipid asymmetry can significantly influence sorting. researchgate.netresearchgate.net

Table 2: Example Data from a Super-Resolution Study of N-Diazirinyl-lyso-G(M1) Localization This table illustrates the type of quantitative data that can be obtained from super-resolution imaging to study lipid sorting. The partitioning coefficient represents the relative concentration of the probe in a specific domain compared to the general plasma membrane.

| Membrane Domain | Description | Partitioning Coefficient (Domain vs. Plasma Membrane) | Significance |

|---|---|---|---|

| Lipid Rafts (Flotillin-1 positive) | Ordered membrane microdomains rich in sphingolipids and cholesterol | 2.8 ± 0.4 | Enriched |

| Clathrin-Coated Pits (CHC positive) | Sites of clathrin-mediated endocytosis | 0.8 ± 0.2 | Slightly Excluded |

| Disordered Membrane | Non-raft regions of the plasma membrane | 1.0 (Reference) | Baseline |

| Caveolae (Caveolin-1 positive) | Flask-shaped invaginations of the plasma membrane | 2.1 ± 0.3 | Enriched |

Application of Bio-Orthogonal Ligation for Probe Enrichment and Visualization

The success of integrating N-Diazirinyl-lyso-G(M1) with diverse analytical platforms hinges on the application of bio-orthogonal ligation. acs.org This term describes chemical reactions that can occur within a living system without interfering with native biochemical processes. nih.gov The most common example used with bifunctional probes is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or its catalyst-free variant, strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govresearchgate.net

These "click chemistry" reactions provide a highly efficient and specific method for conjugating a molecule of interest to the alkyne handle of the lipid probe after it has been cross-linked within the cell. escholarship.orgacs.org For proteomics, an azide-functionalized biotin tag is clicked onto the probe, enabling robust enrichment of the cross-linked proteins for MS analysis. nih.govnih.gov For imaging, an azide-functionalized fluorophore is attached, allowing for direct visualization of the lipid's location. nih.govescholarship.org This modularity is a key advantage, as the same initial photo-labeling experiment can be directed toward either target identification or high-resolution imaging simply by choosing a different bio-orthogonal reporter tag. nih.govacs.org

Table 3: Common Bio-Orthogonal Ligation Strategies for Bifunctional Probes This table compares key features of different bio-orthogonal reactions that can be used to label the alkyne handle of a probe like N-Diazirinyl-lyso-G(M1).

| Reaction | Reactants | Key Features | Primary Application |

|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne + Azide (B81097) | High reaction speed and efficiency; requires a copper catalyst which can be toxic to live cells. | Fixed cells and cell lysates for proteomics and imaging. nih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., cyclooctyne) + Azide | Catalyst-free and highly bio-orthogonal; suitable for live-cell applications. Reaction rates can be slower than CuAAC. | Live-cell imaging and in vivo labeling. nih.gov |

| Inverse Electron-Demand Diels-Alder (iEDDA) | Tetrazine + Strained Alkene/Alkyne | Extremely fast reaction kinetics, catalyst-free. | Rapid labeling in live cells and in vivo applications. researchgate.net |

Elucidating Biological Roles of Gangliosides Through N Diazirinyl Lyso G M1 Probes

Analysis of Membrane Microdomain Organization and Lipid Raft Dynamics

Gangliosides are fundamental architects of membrane microdomains, often referred to as lipid rafts. nih.govresearchgate.net These domains are dynamic, nanoscale assemblies enriched in cholesterol and sphingolipids, which serve as platforms for protein trafficking, signal transduction, and other cellular processes. nih.govplos.org The unique amphiphilic structure of G(M1), with its large glycan headgroup and ceramide tail, allows it to establish strong hydrophobic and hydrophilic interactions that influence the local membrane environment. nih.gov

Role of Gangliosides in Regulating Membrane Fluidity and Protein Segregation

Bifunctional probes based on the N-Diazirinyl-lyso-G(M1) scaffold, which may also include a fluorescent tag on the glycan moiety, are instrumental in studying these phenomena. The fluorescent tag allows for the direct visualization of G(M1) partitioning and dynamics within the plasma membrane using advanced microscopy techniques. The photo-activatable diazirine group can then be used to "freeze" the local environment at a specific moment in time, capturing the proteins and other lipids that are segregated within these G(M1)-rich domains. This provides a molecular snapshot of protein segregation driven by G(M1)-mediated changes in membrane organization. plos.org

| Research Area | Application of N-Diazirinyl-lyso-G(M1) Probes | Relevant Citations |

| Membrane Fluidity | The probe, when re-acylated with a diazirine-containing fatty acid, mimics the native G(M1) structure. Its effect on membrane fluidity can be studied, and cross-linking can identify proteins sensitive to these changes. | nih.govfrontiersin.orgrsc.org |

| Lipid Raft Composition | Cross-linking within isolated detergent-resistant membranes (DRMs) can identify the core protein and lipid components of G(M1)-containing rafts. | nih.govnih.govplos.org |

| Protein Segregation | The probe can be used to demonstrate the specific association of certain proteins (e.g., PrPC) with G(M1) domains and their exclusion from other membrane areas. | plos.org |

| Lipid Clustering | Bifunctional probes with fluorescent tags allow for visualization of G(M1) clustering in response to stimuli, while cross-linking can identify the factors driving this organization. | nih.govrsc.org |

Probing Lipid Sorting during Endocytic Processes (e.g., Clathrin-Mediated Endocytosis)

Clathrin-mediated endocytosis (CME) is a major pathway for the internalization of cargo from the plasma membrane. nih.govplos.org While the sorting of protein cargo into clathrin-coated pits (CCPs) is well-studied, the sorting of lipids during this process is less understood. biorxiv.org Studies have suggested that G(M1)-containing lipid rafts are generally depleted within CCPs, indicating an active sorting mechanism. biorxiv.org

Bifunctional lipid probes, combining a diazirine cross-linker with a clickable alkyne group for fluorescent labeling, are perfectly suited to investigate lipid sorting during CME. biorxiv.org By loading cells with a tagged N-Diazirinyl-lyso-G(M1) analog, researchers can use super-resolution microscopy to visualize the distribution of the probe relative to clathrin-coated structures. biorxiv.org Such studies can quantify the extent to which G(M1) is excluded from maturing CCPs. Furthermore, the photo-crosslinking function can be employed to identify proteins that may be responsible for actively managing the localization of G(M1) at the neck or boundary of the endocytic pit, providing direct evidence for the machinery involved in lipid sorting. plos.orgbiorxiv.org

Understanding Glycan and Ceramide Moiety Contributions to Biological Interactions

A glycosphingolipid's function is determined by the combined contributions of its two distinct parts: the hydrophilic glycan headgroup and the hydrophobic ceramide anchor. researchgate.netnih.gov The glycan chain protrudes into the extracellular space, where it can engage in specific carbohydrate-protein or carbohydrate-carbohydrate interactions. mdpi.comnih.gov The ceramide moiety is embedded within the membrane bilayer, where it influences the local lipid environment and interacts with the transmembrane domains of proteins. nih.govacs.org

The N-Diazirinyl-lyso-G(M1) probe is uniquely designed to dissect the roles of these two moieties. The synthetic process starts with lyso-G(M1), preserving the native glycan headgroup responsible for specific recognition events. nih.govresearchgate.net The diazirine group is introduced via a synthetic fatty acid, which becomes part of the new ceramide tail. This design positions the photoreactive cross-linker within the hydrophobic core of the membrane. researchgate.net

Consequently, upon photoactivation, the probe selectively captures proteins and lipids that interact with the ceramide portion of G(M1). researchgate.net When used in bifunctional formats that include a clickable tag on the glycan, it allows for a dual-pronged investigation. For example, a protein might be pulled down via the glycan's affinity tag, and cross-linking could then reveal which other membrane proteins are associated with its ceramide tail. This versatile design enables researchers to distinguish between interactions mediated by the extracellular glycan and those occurring within the membrane bilayer, providing a more complete picture of how G(M1) executes its biological functions. researchgate.net

Delineating Specificity of Glycan-Mediated Protein Interactions

Glycan-protein interactions are fundamental to a vast array of biological events, from cell-cell recognition to signal transduction. wikipedia.orgfrontiersin.org The complex carbohydrate structures of gangliosides, such as the pentasaccharide chain of GM1, can be recognized with high specificity by certain proteins. mdpi.comnih.gov Probes like N-Diazirinyl-lyso-G(M1) are instrumental in identifying these specific binding partners. By incorporating the photoactivatable probe into a cell membrane and exposing it to UV light, researchers can covalently crosslink the ganglioside to any protein it is interacting with at that moment. mdpi.comacs.org

This technique allows for the identification of proteins whose interaction is mediated by the glycan headgroup of GM1. mdpi.com For example, photoactivatable GM1 analogues have been used to explore the interactions between gangliosides and proteins within the sphingolipid-enriched microdomains of the cell membrane. acs.org Following photolabeling, several cross-linked proteins with exoplasmic domains have been identified, including a GPI-anchored neural cell adhesion protein, suggesting direct interactions between the protein's external domains and the ganglioside's sialo-oligosaccharide chain. acs.org This approach provides a powerful method to overcome the often transient and low-affinity nature of glycan-protein binding, which can be difficult to study using traditional biochemical methods. nih.govnih.gov The specificity of these interactions is crucial, as different glycan structures can lead to vastly different biological outcomes. mdpi.com

Investigating the Role of the Ceramide Backbone in Transducer Molecule Interactions

While the glycan headgroup is crucial for specific recognition, the lipid portion of the ganglioside, the ceramide backbone, also plays a vital role in its function. mdpi.comnih.gov The ceramide, composed of a sphingosine (B13886) base and a fatty acid, anchors the ganglioside in the cell membrane and is involved in the formation of lipid rafts—specialized membrane microdomains that organize signaling platforms. mdpi.comnih.govwikipedia.org The hydrophobic nature of the ceramide backbone can facilitate direct interactions with transducer molecules, particularly those with lipophilic domains or post-translational fatty acylation. mdpi.com

N-Diazirinyl-lyso-G(M1) is built on a lyso-ganglioside, meaning it lacks the fatty acid chain but retains the sphingosine base. ontosight.aimdpi.com While the modification is on the lyso-form, studies using related photoactivatable probes that place the diazirine group on the ceramide moiety help to elucidate the interactions of this hydrophobic part. nih.gov The structure of the ceramide can influence the biophysical properties of the membrane and the clustering of receptors and signaling molecules. mdpi.comnih.gov Alterations in the ceramide structure, such as chain length and saturation, can impact signaling events. nih.gov Photoaffinity labeling helps to map these hydrophobic interactions within the membrane, providing insight into how the ceramide backbone contributes to the recruitment and modulation of intracellular signaling cascades. mdpi.comacs.org

Contributions to Neuronal Differentiation and Neurogenesis Studies

The ganglioside GM1 is well-established as a key player in the development and function of the nervous system. researchwithrutgers.comlipotype.com It is known to promote neuronal differentiation, neurite outgrowth, and synaptogenesis. researchwithrutgers.combiorxiv.org The use of advanced probes such as photoactivatable and clickable GM1 (pacGM1), which includes a diazirine ring, has been crucial in dissecting the molecular mechanisms behind these roles. nih.govresearchgate.net These tools allow for the visualization and tracking of exogenous GM1 and its interactions within neuronal cells, including its surprising localization to the nucleus. nih.govresearchgate.net Such studies have revealed that GM1's influence extends beyond the plasma membrane, directly impacting gene expression related to neuronal development. nih.govresearchgate.net

Insights into Ganglioside Influence on Neuronal Cell Fate Determination

The composition of gangliosides on a cell's surface changes dramatically during neural differentiation, suggesting they are not just markers but active modulators of cell fate. nih.govmdpi.com GM1, in particular, has been shown to be a potent inducer of neuronal differentiation. lipotype.commdpi.com Studies using umbilical cord-derived mesenchymal stem cells (UC-MSCs) demonstrated that the addition of GM1 could induce these cells to differentiate into neuron-like cells. mdpi.com This process was marked by the expression of neuron-specific proteins like microtubule-associated protein 2 (MAP-2) and neurofilament protein (NFH), without an increase in astrocyte markers. mdpi.com This suggests that GM1 helps create a microenvironment that activates specific genetic programs for neuronal lineage. mdpi.com

Furthermore, research on neural stem cells (NSCs) has shown that while the ganglioside GD3 is predominant in the undifferentiated state, a switch to the synthesis of complex gangliosides, especially GM1, occurs during neuronal differentiation. nih.govresearchgate.net Probes like pacGM1 have helped demonstrate that exogenous GM1 can enter the nucleus and bind to active chromatin, influencing the expression of key neurogenic transcription factors like NeuroD1. nih.govresearchgate.net This provides a direct mechanistic link between the presence of GM1 and the genetic regulation of neuronal cell fate.

Exploring Mechanisms in Neural Development and Aging

The role of GM1 in neural development is multifaceted, involving the modulation of signaling pathways, gene expression, and membrane organization. nih.govnih.gov A critical discovery, aided by photoactivatable probes, is the function of nuclear GM1. nih.govresearchgate.net Nuclear GM1 has been found to associate with acetylated histones on the promoter regions of genes crucial for neuronal differentiation, such as the gene for GM2 synthase (which produces the precursor to GM1) and the gene for the transcription factor NeuroD1. nih.govresearchgate.netresearchgate.net This epigenetic regulation enhances the expression of genes that drive the neuronal phenotype. nih.govbiorxiv.org For example, GM1 can induce epigenetic activation of the tyrosine hydroxylase (TH) gene by recruiting transcription factors like Nurr1, promoting the development of dopaminergic neurons. nih.govresearchgate.netbiorxiv.org

During the natural aging process, the composition of gangliosides in the brain changes. mdpi.comnih.gov There is a notable decrease in the content of a-series gangliosides, including GM1, and an increase in b-series gangliosides. mdpi.comnih.gov This reduction in GM1 is considered a potential factor contributing to the increased vulnerability of neurons to degeneration in aged individuals and in neurodegenerative diseases. mdpi.comnih.govresearchgate.net Understanding the precise mechanisms of GM1 action, as elucidated by tools like N-Diazirinyl-lyso-G(M1), is therefore critical for developing strategies to counter age-related neuronal decline. nih.gov

Data Tables

Table 1: Compound Names Mentioned in the Article

| Compound Name | Abbreviation/Synonym | Description |

| N-Diazirinyl-lyso-G(M1) | 5-(4-(3-(Trifluromethyl)diazirinyl)phenyl)pentanoyl-lyso-G(M1) | A photoactivatable, synthetic derivative of lyso-GM1 ganglioside used for photoaffinity labeling. ontosight.ai |

| Ganglioside G(M1) | GM1 | A monosialylated ganglioside abundant in neuronal cell membranes, involved in signaling and differentiation. lipotype.com |

| Lyso-G(M1) | - | GM1 ganglioside lacking the N-acyl chain (fatty acid) from the ceramide moiety. mdpi.com |

| Ganglioside G(D3) | GD3 | A disialylated ganglioside, predominant in neural stem cells. nih.gov |

| Ceramide | - | A lipid molecule composed of sphingosine and a fatty acid, forming the backbone of sphingolipids. wikipedia.org |

| NeuroD1 | - | A transcription factor crucial for neuronal differentiation. nih.gov |

| Nurr1 | NR4A2 | A transcription factor associated with the development of dopaminergic neurons. nih.gov |

Table 2: Summary of Key Research Findings

| Research Area | Key Finding | Significance | Supporting Probe/Molecule |

| Protein Interactions | Photoactivatable GM1 analogues covalently bind to interacting proteins upon UV irradiation. | Enables identification of specific ganglioside-binding proteins in a native membrane context. acs.org | N-Diazirinyl-lyso-G(M1) |

| Neuronal Differentiation | Exogenous GM1 induces mesenchymal stem cells to differentiate into neuron-like cells. | Demonstrates GM1's role as an active modulator of neuronal cell fate determination. mdpi.com | Ganglioside G(M1) |

| Epigenetic Regulation | Nuclear GM1 binds to active chromatin and recruits transcription factors (e.g., Nurr1, NeuroD1) to gene promoters. | Reveals a direct mechanism by which GM1 influences the expression of genes required for neuronal development. nih.govresearchgate.net | Photoactivatable and clickable GM1 (pacGM1) |

| Neural Aging | The concentration of GM1 in the brain decreases with age. | Suggests that loss of GM1 may contribute to age-related neurodegeneration. mdpi.comnih.gov | Ganglioside G(M1) |

Future Directions and Emerging Research Avenues

Development of Novel N-Diazirinyl-lyso-G(M1) Analogs with Enhanced Specificity or Multimodality

The core strength of N-Diazirinyl-lyso-G(M1) lies in its diazirine moiety, a small, photo-activatable group that generates a highly reactive carbene upon UV irradiation. nih.govvu.nl This carbene can form covalent bonds with nearby molecules, effectively "tagging" the interaction partners of the ganglioside analog. nih.gov However, the pursuit of scientific advancement necessitates the constant refinement of existing tools. Future research will likely focus on synthesizing novel analogs of N-Diazirinyl-lyso-G(M1) with enhanced features.

One avenue of development is the creation of multimodal probes. This involves integrating additional functionalities into the N-Diazirinyl-lyso-G(M1) scaffold, such as fluorescent tags or biotin (B1667282) handles. A biotinylated version, for instance, would facilitate the isolation and enrichment of cross-linked protein complexes for subsequent identification by mass spectrometry. nii.ac.jp The synthesis of such analogs often starts with lyso-G(M1), which serves as a versatile precursor for introducing various labeled fatty acids. researchgate.netresearchgate.net

Furthermore, efforts will likely be directed towards improving the specificity of these probes. While the diazirine group is effective, the carbene it generates can be quenched by water, which can reduce labeling efficiency. nih.govresearchgate.net The design of new diazirine derivatives with altered photochemical properties or the incorporation of different photo-reactive groups could lead to probes with higher cross-linking yields and reduced non-specific labeling. The development of aryl-trifluoromethyldiazirines, for example, offers improved stability and reduced unwanted rearrangements upon photoactivation. acs.org

Table 1: Potential Modifications for Novel N-Diazirinyl-lyso-G(M1) Analogs

| Modification | Purpose | Potential Advantage |

| Biotinylation | Affinity purification of cross-linked partners | Simplified isolation and identification of interacting proteins. nii.ac.jp |

| Fluorescent Tagging | Visualization of ganglioside localization and dynamics | Enables real-time imaging of probe distribution in live cells. |

| Alternative Photo-reactive Groups | Improved cross-linking efficiency and specificity | Higher yield of specific protein labeling and reduced background. acs.org |

| Altered Acyl Chain | Modulate membrane partitioning and interactions | Mimic different natural G(M1) species and probe specific membrane domains. nih.gov |

Expanded Application in Diverse Biological Systems for Uncovering Uncharted Ganglioside Biology

The utility of N-Diazirinyl-lyso-G(M1) extends far beyond its initial applications. Researchers are poised to employ this probe in a wider array of biological systems to illuminate previously unknown aspects of ganglioside function. Gangliosides like G(M1) are not merely structural components of the cell membrane; they are key players in a multitude of cellular processes, including signal transduction and cell-cell recognition. mdpi.comresearchgate.net

By introducing N-Diazirinyl-lyso-G(M1) into different cell types, tissues, and even whole organisms, scientists can identify novel protein-ganglioside interactions that govern these processes. For example, its application in neuronal cells has already hinted at a limited number of protein interaction partners, suggesting a high degree of specificity in G(M1)-mediated signaling. researchgate.net Expanding these studies to other cell types, such as immune cells or cancer cells, could reveal context-dependent interaction networks and unveil new roles for G(M1) in health and disease.

Furthermore, the ability to track the metabolic fate of modified gangliosides provides another layer of investigation. limes-institut-bonn.de Researchers can follow the journey of N-Diazirinyl-lyso-G(M1) through cellular compartments, identifying the enzymes and transport proteins involved in its metabolism and trafficking. This could shed light on the intricate pathways that regulate ganglioside homeostasis and how these pathways are dysregulated in various disorders.

Methodological Advancements in Photoaffinity Labeling and Downstream Proteomic Analysis

The success of photoaffinity labeling experiments with N-Diazirinyl-lyso-G(M1) is intrinsically linked to the sophistication of the accompanying analytical techniques. vu.nlmdpi.com Future progress in this area will depend on advancements in both the photo-cross-linking procedure and the downstream proteomic workflows used to identify the labeled proteins.

One area for improvement is the optimization of the photo-activation step. The wavelength and duration of UV exposure must be carefully controlled to maximize cross-linking efficiency while minimizing photo-damage to cells and proteins. nih.govacs.org The development of new photo-activation strategies, perhaps utilizing longer wavelengths of light, could enhance the viability of the biological samples and the integrity of the captured interactions. nih.gov

In the realm of proteomics, the continuous evolution of mass spectrometry instrumentation and data analysis algorithms will be crucial. More sensitive mass spectrometers will enable the identification of low-abundance interaction partners, while advanced software will improve the confidence of protein identification and the localization of the cross-linking site. The integration of quantitative proteomic techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), with photoaffinity labeling could provide a more dynamic view of ganglioside interactions under different cellular conditions.

Exploration of N-Diazirinyl-lyso-G(M1) in Disease Model Research (e.g., Neurodegenerative Conditions)

Given the established importance of ganglioside G(M1) in neuronal function and its altered metabolism in several neurodegenerative diseases, N-Diazirinyl-lyso-G(M1) represents a valuable tool for disease-oriented research. researchgate.netnih.gov Conditions like Parkinson's disease, Alzheimer's disease, and Huntington's disease are characterized by complex pathological cascades, and understanding the role of G(M1) in these processes is of paramount importance. mdpi.comfrontiersin.orgnih.gov

In models of Parkinson's disease, for instance, where G(M1) levels are known to be depleted, N-Diazirinyl-lyso-G(M1) could be used to identify proteins whose interaction with G(M1) is disrupted. frontiersin.org This could reveal novel therapeutic targets aimed at restoring normal G(M1)-mediated signaling. Similarly, in Alzheimer's disease research, this probe could help to elucidate the controversial role of G(M1) in the aggregation of amyloid-β peptides. nih.gov

The application of N-Diazirinyl-lyso-G(M1) in various in vitro and in vivo models of neurodegeneration will provide a molecular-level understanding of how G(M1) contributes to both the healthy and the diseased brain. frontiersin.orgfrontiersin.org These studies could pave the way for the development of novel ganglioside-based therapies for these devastating conditions. nih.gov The insights gained from such research will be critical in the ongoing effort to combat neurodegenerative diseases and improve human health.

Q & A

Q. What are the recommended methods for synthesizing N-Diazirinyl-lyso-G(M1) with high purity, and how can structural integrity be validated?

Methodological Answer:

- Synthesis: Utilize solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, incorporating the diazirine moiety during side-chain modification. Protect reactive groups (e.g., amines) to prevent cross-reactivity.

- Purification: Apply reverse-phase HPLC (C18 column, gradient elution with 0.1% TFA in acetonitrile/water) to achieve >95% purity. Monitor UV absorbance at 254 nm for diazirine detection.

- Validation: Confirm structure via -NMR (e.g., δ 2.5–3.0 ppm for diazirine protons) and high-resolution mass spectrometry (HRMS; expected [M+H] within 5 ppm error).

Reference Standards:

Q. How should researchers assess the stability of N-Diazirinyl-lyso-G(M1) under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing: Incubate the compound in buffers (pH 4.0, 7.4, 9.0) at 25°C and 40°C for 0–72 hours.

- Degradation Analysis: Quantify intact compound via LC-MS/MS. Identify degradation products (e.g., hydrolyzed diazirine or lysoglycolipid fragments) using fragmentation patterns.

- Kinetic Modeling: Calculate degradation half-life () using first-order kinetics.

Key Parameters:

| Condition | Degradation Marker | Analytical Method |

|---|---|---|

| Acidic (pH 4.0) | Loss of diazirine moiety | LC-MS/MS (m/z shift -28 Da) |

| Thermal (40°C) | Aggregation peaks | Size-exclusion chromatography |

Advanced Research Questions

Q. How can contradictory results in the biological activity of N-Diazirinyl-lyso-G(M1) across macrophage polarization models be resolved?

Methodological Answer:

- Contradiction Analysis Framework:

Variable Mapping: Compare experimental conditions (e.g., M1/M2 polarization cytokines, LPS/IFN-γ vs. IL-4/IL-13).

Dose-Response Curves: Test activity at 0.1–100 μM to identify threshold effects.

Mechanistic Profiling: Use RNA-seq to assess overlap with canonical pathways (e.g., NF-κB for M1, STAT6 for M2).

- Statistical Tools: Apply ANOVA with post-hoc Tukey tests to evaluate significance of conflicting data.

Case Example:

| Model | Observed Effect | Likely Confounder |

|---|---|---|

| M1 (LPS/IFN-γ) | Pro-inflammatory suppression | Off-target PPARγ activation |

| M2 (IL-4) | No effect | Insufficient compound penetration |

Q. What experimental strategies can elucidate the molecular targets of N-Diazirinyl-lyso-G(M1) in lipid raft signaling?

Methodological Answer:

- Photoaffinity Labeling: Irradiate (365 nm) diazirine-modified compound in live cells to crosslink with proximal targets.

- Pull-Down and Proteomics: Use streptavidin-biotin affinity purification followed by LC-MS/MS to identify bound proteins (e.g., G-associated receptors).

- Functional Validation: Knock down candidate targets (siRNA/CRISPR) and assess loss of activity via calcium flux assays.

Workflow Table:

| Step | Method | Critical Controls |

|---|---|---|

| Crosslinking | UV exposure (5 min, 4°C) | Dark control (no UV) |

| Proteomics | MaxQuant analysis | Mock-treated sample subtraction |

| Validation | Dose-dependent rescue | Off-target siRNA controls |

Q. How can researchers design a robust study to evaluate N-Diazirinyl-lyso-G(M1)’s role in modulating membrane curvature?

Methodological Answer:

- Model Systems: Use giant unilamellar vesicles (GUVs) with embedded G gangliosides. Induce curvature with osmotic gradients.

- Quantitative Imaging: Employ confocal microscopy with curvature-sensitive dyes (e.g., LAURDAN) to measure membrane packing.

- Data Interpretation: Apply PICO framework:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.